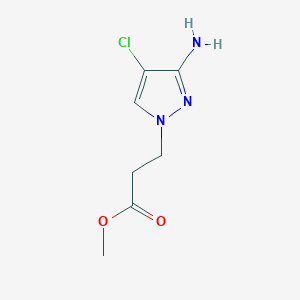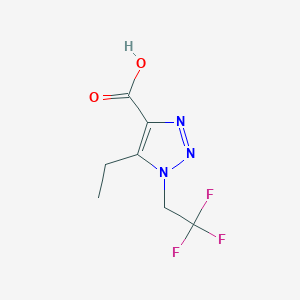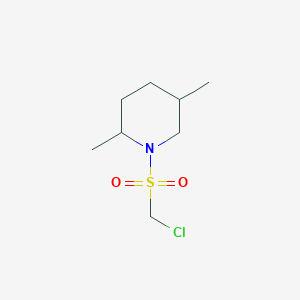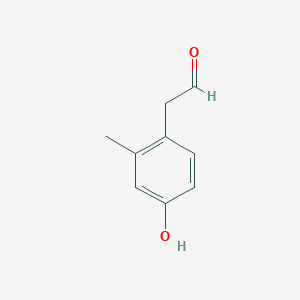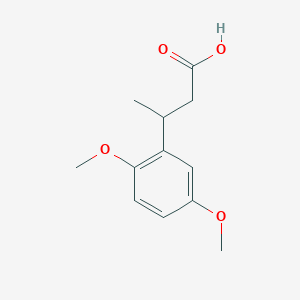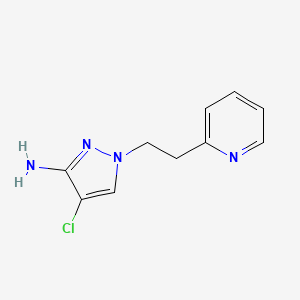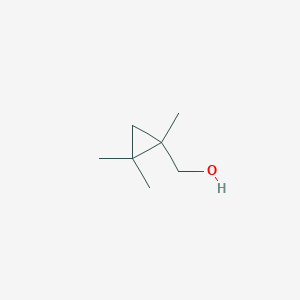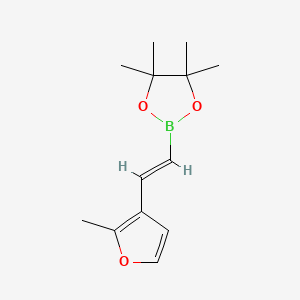
4,4,5,5-Tetramethyl-2-(2-(2-methylfuran-3-yl)vinyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-tetramethyl-2-[2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms and a carbon chain with a furan ring. Boronic esters are widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with an appropriate alkyne or alkene. The reaction is often catalyzed by transition metals such as palladium or copper. For example, the hydroboration of alkynes or alkenes with pinacolborane in the presence of a palladium catalyst can yield the desired boronic ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-tetramethyl-2-[2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The boron atom can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide or sodium perborate.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or copper catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, and various substituted boronic esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,4,5,5-tetramethyl-2-[2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 4,4,5,5-tetramethyl-2-[2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with a transition metal catalyst, facilitating the transfer of the organic group to the target molecule. This process involves the formation of a boronate intermediate, which undergoes transmetallation and reductive elimination to yield the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pinacolborane: A simpler boronic ester with a similar structure but without the furan ring.
Bis(pinacolato)diboron: A dimeric boronic ester used in similar cross-coupling reactions.
Catecholborane: Another boronic ester with different reactivity and applications.
Uniqueness
4,4,5,5-tetramethyl-2-[2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane is unique due to the presence of the furan ring, which can impart additional reactivity and selectivity in chemical reactions. This structural feature can enhance its utility in the synthesis of complex organic molecules and biologically active compounds .
Propriétés
Formule moléculaire |
C13H19BO3 |
|---|---|
Poids moléculaire |
234.10 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[(E)-2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H19BO3/c1-10-11(7-9-15-10)6-8-14-16-12(2,3)13(4,5)17-14/h6-9H,1-5H3/b8-6+ |
Clé InChI |
KQMGGVIEKBGHEH-SOFGYWHQSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(OC=C2)C |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(OC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


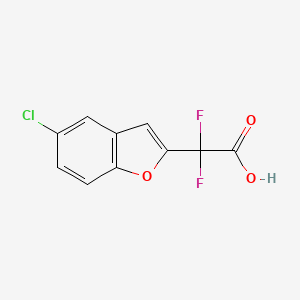
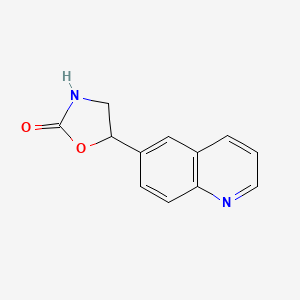
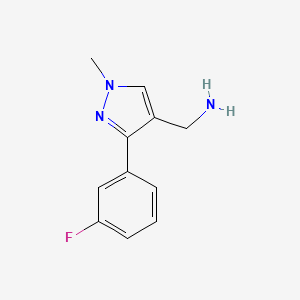
![3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid](/img/structure/B13625418.png)
![4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13625437.png)

